10-Formyl-7,8-dihydrofolic acid

Description

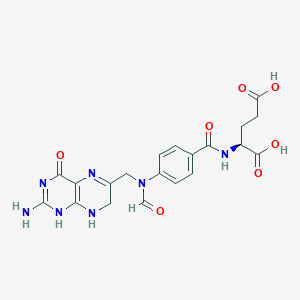

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFQDXABPXWSTK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948216 | |

| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Formyldihydrofolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28459-40-7, 25377-55-3 | |

| Record name | 10-Formyl-7,8-dihydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Formyldihydrofolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-formyl-dihydrofolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enzymatic Synthesis of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formyl-7,8-dihydrofolic acid (10-formyl-DHF) is a crucial intermediate in folate metabolism, acting as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase in purine (B94841) biosynthesis.[1][2] While its chemical synthesis is established, the direct enzymatic synthesis from a readily available precursor in a purified system is not extensively documented. However, its formation is observed in biological systems, indicating the presence of enzymatic pathways capable of its production.[3][4][5] This technical guide provides a comprehensive overview of the enzymatic processes likely involved in the synthesis of 10-formyl-DHF, detailed experimental protocols for its detection and characterization in biological matrices, and relevant quantitative data for associated enzymes.

Introduction

Folate and its derivatives are essential coenzymes in one-carbon metabolism, playing a pivotal role in the biosynthesis of nucleotides and certain amino acids.[6] this compound is a derivative of dihydrofolic acid (DHF) and a metabolite of 10-formyltetrahydrofolate (10-formyl-THF).[1] It is a substrate for key enzymes in the folate pathway and has been shown to be bioactive in human leukemia cells.[2] Understanding its enzymatic synthesis is critical for elucidating regulatory mechanisms within the folate pathway and for developing novel therapeutic agents targeting these processes.

Putative Enzymatic Synthesis Pathways

The direct, single-step enzymatic formylation of 7,8-dihydrofolic acid to yield 10-formyl-DHF has not been characterized with a purified enzyme. However, its formation in biological systems such as rat liver slices suggests an underlying enzymatic basis.[3][4][5] The synthesis likely involves a multi-step process utilizing enzymes from the folate biosynthesis and interconversion pathways.

A plausible pathway involves the formylation of tetrahydrofolate (THF) followed by oxidation. The key enzymes potentially involved are:

-

Dihydrofolate Reductase (DHFR) (folA): Catalyzes the reduction of DHF to THF.[7][8]

-

Bifunctional Protein (folD): In many bacteria, this protein possesses both methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities, which are involved in the formation of 10-formyl-THF from 5,10-methylenetetrahydrofolate.[9]

-

10-Formyltetrahydrofolate Synthetase: Catalyzes the ATP-dependent formylation of THF to 10-formyl-THF.

-

Oxidizing agents/enzymes: The subsequent oxidation of 10-formyl-THF to 10-formyl-DHF. This oxidation can be catalyzed by iron compounds.[1]

The overall proposed pathway is visualized below:

Quantitative Data for Key Enzymes

Quantitative kinetic data for the direct enzymatic synthesis of 10-formyl-DHF is not available. However, data for related enzymes in the folate pathway provides context for the feasibility of the proposed pathway.

| Enzyme | Gene (E. coli) | Substrate | kcat | Reference |

| Dihydrofolate Synthase | folC | 7,8-Dihydropteroate | 25 min⁻¹ (at 30°C) | [10] |

Experimental Protocols

The following protocols are adapted from studies that have successfully detected the formation of 10-formyl-DHF in biological systems.[3][4][5]

In Vivo Formation in Rat Liver Slices

This protocol describes the incubation of rat liver slices with radiolabeled folic acid to observe the formation of 10-formyl-DHF.[3][4][5]

Materials:

-

Freshly excised rat liver

-

Krebs-Ringer bicarbonate buffer

-

[¹⁴C]folic acid

-

Methotrexate (B535133) (optional, to inhibit DHFR)

-

Sephadex G-15

-

DEAE-Sephadex

Procedure:

-

Tissue Preparation: Prepare thin slices of fresh rat liver.

-

Incubation: Incubate the liver slices in Krebs-Ringer bicarbonate buffer containing [¹⁴C]folic acid. For experiments aiming to accumulate folate precursors, methotrexate can be added to inhibit dihydrofolate reductase.[3]

-

Extraction: After incubation, extract the folate derivatives by boiling the slices in a buffer containing a reducing agent like ascorbate to protect labile folates. Homogenize the mixture and centrifuge to pellet cellular debris.[3]

-

Purification and Identification:

-

Analysis: Confirm the identity of 10-formyl-DHF by co-chromatography with an authentic standard, spectral analysis, and enzymatic assays.[3]

Conclusion

While a direct, isolated enzymatic synthesis route for this compound remains to be fully elucidated, its observed formation in biological systems points towards a complex interplay of enzymes within the folate metabolic pathway. This guide provides a foundational understanding of the putative enzymatic steps involved and offers detailed protocols for its detection and characterization. Further research into the specific enzymes and reaction kinetics will be crucial for a complete understanding of the regulation of this important folate derivative and for the development of targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. gosset.ai [gosset.ai]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

An In-depth Technical Guide to 10-Formyl-7,8-dihydrofolic Acid: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction: 10-Formyl-7,8-dihydrofolic acid (10-CHO-H2F) is a crucial intermediate in folate metabolism, playing a significant role in the de novo synthesis of purines. As a derivative of dihydrofolic acid, its chemical characteristics and stability are of paramount interest to researchers in biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its metabolic context.

Core Chemical Properties

This compound is a complex organic molecule with specific physicochemical properties that dictate its behavior in biological systems and experimental settings. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C20H21N7O7 | [1][2][3] |

| Molecular Weight | 471.43 g/mol | [1][3] |

| Appearance | Orange to Very Dark Brown Solid | [1] |

| Predicted pKa | 3.38 ± 0.10 | [1] |

| Aqueous Solubility | Slightly soluble in aqueous acid and base. Similar to dihydrofolic acid, which is very insoluble in water but more soluble at alkaline pH. | [1][4] |

| UV Absorption Maxima (λmax) | At pH 7.4: 234, 333 nmAt pH 1: 257, 328 nm | [5] |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in experimental assays. It is known to be sensitive to several environmental factors.

| Condition | Stability Profile | Source |

| Temperature | Temperature sensitive. Should be stored at low temperatures. | [1][6] |

| pH | More stable at alkaline pH. Dihydrofolic acid, a related compound, is oxidized forty times faster at pH 4 than at pH 7. | [4] |

| Light | Folate derivatives are generally sensitive to light and should be protected from UV exposure. | [7] |

| Oxidation | Can be formed by the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid. | [8] |

| Hygroscopicity | Hygroscopic. Should be stored in a dry environment. | [4] |

Role in One-Carbon Metabolism and Purine (B94841) Synthesis

This compound is a key player in the intricate network of one-carbon metabolism, which is essential for the biosynthesis of nucleotides and amino acids. Specifically, it serves as a one-carbon donor in the de novo purine biosynthesis pathway.

The diagram below illustrates the central role of this compound in the folate cycle and its connection to purine synthesis.

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. Below are methodologies for the synthesis, analysis, and enzymatic assays involving this compound.

Synthesis of this compound

This protocol is based on the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.

Materials:

-

10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H4F)

-

Phosphate (B84403) buffer (pH 7.4)

-

Compressed air or oxygen source

-

HPLC system for purification

Procedure:

-

Dissolve 10-CHO-H4F in phosphate buffer (pH 7.4).

-

Gently bubble air or oxygen through the solution while monitoring the reaction progress by UV-Vis spectrophotometry or HPLC. The formation of 10-CHO-H2F is indicated by an increase in absorbance at 333 nm.

-

Continue the oxidation until the starting material is consumed.

-

Purify the resulting 10-CHO-H2F using preparative HPLC with a suitable C18 column.

-

Lyophilize the purified fractions to obtain the solid product.

-

Store the final product under an inert atmosphere at -20°C or below, protected from light and moisture.

Analysis by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer with an ESI source.

-

C18 reversed-phase HPLC column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

This compound standard

-

Isotopically labeled internal standard (e.g., 13C5-Folic Acid)

Procedure:

-

Sample Preparation: Extract folates from the biological matrix using solid-phase extraction or protein precipitation. Add an internal standard prior to extraction.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Use a gradient elution to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions for this compound and the internal standard.

-

-

Quantification: Construct a calibration curve using the standard and quantify the analyte in the samples based on the peak area ratio to the internal standard.

AICAR Transformylase Assay

This assay measures the activity of aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase using this compound as a substrate. The reaction can be monitored by the increase in absorbance at 298 nm due to the formation of 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR)[5].

Materials:

-

Purified AICAR transformylase

-

This compound

-

AICAR

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AICAR, and this compound in a quartz cuvette.

-

Initiate the reaction by adding a known amount of AICAR transformylase.

-

Immediately monitor the increase in absorbance at 298 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be determined using the molar extinction coefficient of FAICAR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against DHFR, for which this compound can act as a substrate. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

-

Purified DHFR

-

Dihydrofolate (DHF) or this compound as the substrate

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the test inhibitor at various concentrations.

-

Add the substrate (DHF or this compound).

-

Initiate the reaction by adding DHFR.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the initial reaction rates and determine the inhibitory parameters (e.g., IC50).

Conclusion

This compound is a vital, albeit relatively unstable, metabolite in one-carbon metabolism. A thorough understanding of its chemical properties and stability is essential for accurate and meaningful research in areas targeting folate metabolism, such as cancer chemotherapy and nutritional science. The protocols and data presented in this guide offer a foundational resource for professionals working with this important biomolecule.

References

- 1. 10-formyldihydrofolate | 28459-40-7 [chemicalbook.com]

- 2. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. schircks.ch [schircks.ch]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation Pathway of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a bioactive folate derivative that plays a significant role in one-carbon metabolism. Its degradation is a critical process for cellular function and a point of interest in drug development, particularly in the context of antifolate cancer therapy. This technical guide provides an in-depth overview of the enzymatic degradation of 10-HCO-H2folate, detailing the key enzymes, reaction kinetics, and experimental methodologies used to study this pathway.

Introduction

Folate derivatives are essential coenzymes in the biosynthesis of purines, thymidylate, and certain amino acids. The metabolic transformations of these molecules are tightly regulated. This compound has been identified as a substrate for several key enzymes in folate metabolism, indicating its integration into the cellular folate network.[1][2] Understanding its degradation pathway is crucial for elucidating its physiological role and for the development of therapeutic agents that target folate metabolism.

The Core Degradation Pathway

The primary degradation of this compound involves its conversion to dihydrofolate (H2folate). This conversion is primarily catalyzed by aminoimidazolecarboxamide ribotide (AICAR) transformylase.[3][4][5] Subsequently, the resulting dihydrofolate is reduced to the metabolically active tetrahydrofolate (THF).

Formation of this compound

10-HCO-H2folate can be formed through the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[3][6] This oxidation process can be catalyzed by iron compounds.[6]

Enzymatic Conversion to Dihydrofolate

The key step in the degradation of 10-HCO-H2folate is its conversion to dihydrofolate.

-

Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase: This enzyme utilizes 10-HCO-H2folate as a substrate, transferring the formyl group to AICAR to produce formyl-AICAR (FAICAR) and dihydrofolate.[3][5] This reaction is a part of a revised folate metabolic pathway.[3]

-

Dihydrofolate Reductase (DHFR): 10-HCO-H2folate can also serve as a substrate for dihydrofolate reductase, which would reduce it to 10-formyl-tetrahydrofolate.[1][2]

Quantitative Data

The kinetic parameters of the enzymes involved in 10-HCO-H2folate degradation are crucial for understanding the efficiency of the pathway. While comprehensive data is limited, some studies have provided valuable insights.

| Enzyme | Substrate | Organism/Cell Line | Km Value | Notes | Reference |

| AICAR Transformylase | 10-HCO-H2folate | Jurkat cells | ~5-fold lower than for 10-HCO-H4folate | Indicates a kinetic advantage for 10-HCO-H2folate as a substrate. | [5] |

| AICAR Transformylase | 10-HCO-H2folate | Rat bone marrow | ~5-fold lower than for 10-HCO-H4folate | Similar kinetic advantage observed as in Jurkat cells. | [5] |

| AICAR Transformylase | 10-HCO-H2folate | Chicken liver | No substantial kinetic advantage over 10-HCO-H4folate | Suggests species- or tissue-specific differences in enzyme kinetics. | [5] |

Experimental Protocols

The study of the 10-HCO-H2folate degradation pathway involves a variety of experimental techniques.

Synthesis of this compound

Protocol: Controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[5]

-

Dissolve 10-HCO-H4folate in a suitable buffer.

-

Expose the solution to air under controlled conditions (e.g., stirring in an open vessel) for a specific duration.

-

Monitor the reaction progress using UV-Vis spectrophotometry, observing the characteristic spectral shifts.[5]

-

Purify the resulting 10-HCO-H2folate using chromatographic techniques such as HPLC.

Enzyme Assays

Protocol for AICAR Transformylase Activity:

-

Prepare a reaction mixture containing buffer, 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), and the purified enzyme.

-

Initiate the reaction by adding 10-HCO-H2folate.

-

Monitor the formation of dihydrofolate spectrophotometrically or by HPLC. The appearance of dihydrofolate can be followed by its characteristic UV absorbance.[5]

-

Alternatively, monitor the formylation of AICAR to FAICAR.

Protocol for Dihydrofolate Reductase Activity:

-

Prepare a reaction mixture containing buffer, NADPH, and purified DHFR.

-

Initiate the reaction by adding 10-HCO-H2folate.

-

Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm.

Cell-Based Assays

Protocol for Assessing Bioactivity in Leukemia Cells: [1][2]

-

Culture human leukemia cells (e.g., CCRF-CEM) in a folate-depleted medium.

-

Supplement the medium with methotrexate (B535133) to inhibit DHFR.

-

Add varying concentrations of 10-HCO-H2folate, 10-formyl-folic acid (as a negative control), and 5-formyl-5,6,7,8-tetrahydrofolic acid (as a positive control).

-

Monitor cell growth over time using standard cell counting methods (e.g., trypan blue exclusion).

Visualizations

Signaling Pathway Diagram

Caption: Enzymatic degradation pathway of this compound.

Experimental Workflow Diagram

Caption: Workflow for studying this compound degradation.

Conclusion

The degradation of this compound is an important aspect of folate metabolism. Its role as a substrate for AICAR transformylase and dihydrofolate reductase positions it as a key intermediate. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved and to understand the regulation of this pathway in various physiological and pathological contexts. Such knowledge will be invaluable for the development of novel therapeutics targeting folate-dependent pathways.

References

- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]

- 3. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Formyl-7,8-dihydrofolic Acid in Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic process essential for cellular proliferation and survival. Central to this pathway are one-carbon transfer reactions catalyzed by folate-dependent enzymes. While 10-formyltetrahydrofolate (10-CHO-THF) is widely recognized as the primary one-carbon donor, emerging evidence highlights the significant and distinct role of its oxidized counterpart, 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF). This technical guide provides an in-depth exploration of the function of 10-CHO-DHF in purine biosynthesis, its enzymatic interactions, and its implications for drug development. We present a comprehensive overview of the relevant biochemical pathways, detailed experimental protocols for studying these processes, and a summary of key quantitative data to serve as a valuable resource for researchers in the field.

Introduction: The Folate-Dependent Steps of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a highly conserved series of eleven enzymatic reactions that assemble the purine ring from various small molecule precursors. Two key steps in this pathway involve the incorporation of formyl groups, which are donated by folate cofactors.[1][2] These steps are catalyzed by two transformylase enzymes:

-

Glycinamide (B1583983) Ribonucleotide Transformylase (GART) : Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is the third step in the pathway.[3]

-

Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) : Catalyzes the formylation of aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR). This is the ninth step in the pathway.[4]

The primary one-carbon donor for both of these reactions is 10-formyltetrahydrofolate (10-CHO-THF).[5][6] However, this compound (10-CHO-DHF) has been identified as a bioactive metabolite that can be utilized as a substrate by AICART.[5][7][8]

The Unique Role of this compound

While 10-CHO-THF is the more reduced and generally considered the primary active cofactor, 10-CHO-DHF plays a crucial role, particularly in the context of AICART activity. It has been proposed that 10-CHO-DHF may be the predominant in vivo substrate for mammalian AICART.[6] The utilization of 10-CHO-DHF by AICART produces dihydrofolate (DHF) as a product, which must then be reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).[5] This links the purine biosynthesis pathway directly to the activity of DHFR, a key target for antifolate cancer therapies like methotrexate.[5][9] In contrast, GART appears to be specific for 10-CHO-THF and cannot utilize 10-CHO-DHF.[10]

The differential substrate specificity of GART and AICART for 10-CHO-THF and 10-CHO-DHF suggests a more complex regulation of one-carbon metabolism for purine synthesis than previously understood. It also presents opportunities for the development of selective inhibitors targeting specific nodes in the pathway.

Signaling Pathways and Regulatory Mechanisms

The de novo purine biosynthesis pathway is tightly regulated to meet cellular demands for nucleotides. Folate availability is a critical regulatory factor.[10] Depletion of intracellular folates leads to a blockade of purine synthesis and the accumulation of intermediates like AICAR, which can have downstream signaling effects.[10] The synthesis of the enzymes involved in producing the necessary co-substrates, including 10-formyltetrahydrofolate, is co-regulated with the enzymes of the purine biosynthetic pathway itself.[11]

The pathway is also a major target for cancer chemotherapy. Antifolates, such as methotrexate, inhibit DHFR, leading to a depletion of reduced folates, including 10-CHO-THF, thereby starving the purine synthesis pathway and inhibiting cell proliferation.[5][9]

Below are diagrams illustrating the core signaling pathway of de novo purine biosynthesis and a typical workflow for evaluating the efficacy of antifolate drugs.

Caption: De Novo Purine Biosynthesis Pathway and Folate Metabolism.

Caption: Experimental Workflow for Evaluating Antifolate Drug Efficacy.

Quantitative Data

The following tables summarize key quantitative data for the enzymes GART and AICART from various sources. These values are essential for kinetic modeling and for understanding the efficacy of inhibitors.

Table 1: Kinetic Parameters of Glycinamide Ribonucleotide Transformylase (GART)

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| GAR | E. coli (purN) | 19 | - | - | [12] |

| 10-formyl-5,8-dideazafolate (fDDF) | E. coli (purN) | 7 | - | - | [12] |

| GAR | E. coli (hybrid) | 12 | - | - | [12] |

| fDDF | E. coli (hybrid) | 35 | - | 0.019 | [12] |

Table 2: Kinetic Parameters of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART)

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| 10-CHO-THF | Candidatus Liberibacter asiaticus | 146.6 | 0.95 | [13] |

| AICAR | Candidatus Liberibacter asiaticus | 34.81 | 0.56 | [13] |

| 10-CHO-DHF | E. coli | - | - | [14] |

Table 3: Inhibition Constants (Ki) for Folate-Dependent Enzymes

| Inhibitor | Enzyme | Ki (nM) | Reference |

| [6R]-10-CHO-THF | Mouse MTHFS | 150 | [15] |

| [6R,S]-10-CHO-THF triglutamate | Mouse MTHFS | 30 | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of purine biosynthesis and for the development of novel therapeutics.

GART Transformylase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of GART by monitoring the conversion of a folate substrate analog.

Materials:

-

Purified GART enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF) as a stable analog of 10-CHO-THF

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.[16]

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare stock solutions of GAR and fDDF in the assay buffer.

-

In a cuvette or well, prepare a reaction mixture containing GAR and fDDF at various concentrations. Typical ranges are 1.25-55 µM for GAR and 1.25-40 µM for fDDF.[16]

-

If testing an inhibitor, add it to the reaction mixture at this stage.

-

Pre-incubate the reaction mixture at 25°C for 3-5 minutes to allow for temperature equilibration.[17]

-

Initiate the reaction by adding a final concentration of purified GART enzyme (typically in the low nM range).

-

Immediately monitor the increase in absorbance at 295 nm over time. The formation of 5,8-dideazafolate (DDF) from fDDF results in an increase in absorbance (Δε = 18.9 mM-1cm-1).[17]

-

Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

For kinetic parameter determination, repeat the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

AICART Transformylase Activity Assay

This protocol outlines a spectrophotometric assay to determine the activity of AICART.

Materials:

-

Purified AICART enzyme

-

Aminoimidazole carboxamide ribonucleotide (AICAR)

-

10-CHO-THF or 10-CHO-DHF

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.[4]

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of AICAR and the folate substrate (10-CHO-THF or 10-CHO-DHF) in the assay buffer.

-

Set up the reaction mixture in a cuvette containing the assay buffer and a fixed, saturating concentration of AICAR (e.g., 100 µM).[4]

-

Vary the concentration of the folate substrate (e.g., 5-300 µM).[4]

-

Pre-incubate the mixture at the desired temperature (e.g., room temperature).

-

Initiate the reaction by adding the purified AICART enzyme.

-

Monitor the increase in absorbance at 298 nm or 312 nm, which corresponds to the formation of the product.[4]

-

Calculate the initial reaction rates from the linear phase of the reaction.

-

Determine the kinetic parameters by plotting the initial rates against the substrate concentrations and fitting to the Michaelis-Menten equation.

Cellular Assay for Antifolate Efficacy

This protocol provides a framework for assessing the cytotoxic effects of antifolate compounds on cancer cell lines and confirming their mechanism of action through purine rescue.

Materials:

-

Cancer cell line (e.g., CCRF-CEM human leukemia cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Folate-depleted cell culture medium

-

Antifolate drug (e.g., methotrexate)

-

Hypoxanthine (B114508) (for purine rescue)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with folate-depleted medium.

-

Prepare serial dilutions of the antifolate drug in the folate-depleted medium.

-

Add the drug dilutions to the cells. Include a no-drug control.

-

For the purine rescue experiment, prepare a parallel set of wells with the same drug dilutions but also supplemented with hypoxanthine (typically 50-100 µM).

-

Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the no-drug control for both the drug-only and the purine rescue conditions.

-

Determine the half-maximal inhibitory concentration (IC50) for the antifolate drug. A significant shift in the IC50 in the presence of hypoxanthine indicates that the drug's cytotoxic effect is mediated through the inhibition of de novo purine synthesis.

Conclusion and Future Directions

This compound is an important, and perhaps underappreciated, player in the de novo synthesis of purines. Its specific utilization by AICART, but not GART, adds a layer of complexity to the regulation of this essential pathway and provides a direct link to the activity of dihydrofolate reductase. This distinction has significant implications for the design and evaluation of antifolate drugs. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of folate metabolism and its role in both normal physiology and disease. Future research should focus on precisely quantifying the intracellular pools of 10-CHO-THF and 10-CHO-DHF in various cell types and disease states, as well as developing novel therapeutic strategies that exploit the differential substrate specificities of the purine biosynthesis enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ebm-journal.org [ebm-journal.org]

- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate depletion induces erythroid differentiation through perturbation of de novo purine synthesis. | Broad Institute [broadinstitute.org]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of de novo purine biosynthesis by methenyltetrahydrofolate synthetase in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

10-Formyl-7,8-dihydrofolic Acid as a Substrate for AICAR Transformylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular metabolism, the de novo purine (B94841) biosynthesis pathway is a fundamental process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for therapeutic intervention, particularly in oncology and immunology. A key enzyme in this pathway is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, which catalyzes the penultimate step in the formation of inosine (B1671953) monophosphate (IMP). While historically, 10-formyl-tetrahydrofolic acid (10-HCO-H4folate) has been considered the primary formyl donor for this reaction, compelling evidence now indicates that 10-formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a kinetically preferred substrate for mammalian AICAR transformylase. This guide provides a comprehensive technical overview of the role of this compound as a substrate for AICAR transformylase, presenting quantitative data, detailed experimental protocols, and insights into its implications for drug development.

The Role of AICAR Transformylase in De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) into IMP. AICAR transformylase, in a bifunctional enzyme complex with IMP cyclohydrolase (ATIC), catalyzes the ninth step: the formylation of AICAR to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). This is followed by the tenth step, the cyclization of FAICAR to IMP, catalyzed by IMP cyclohydrolase.

This compound: The Preferred Substrate

While both 10-formyl-tetrahydrofolate and 10-formyl-7,8-dihydrofolate can serve as formyl donors for AICAR transformylase, in vitro evidence suggests that the dihydrofolate derivative is the kinetically preferred substrate for the mammalian enzyme. This preference is primarily attributed to a lower Michaelis constant (Km), indicating a higher binding affinity of the enzyme for 10-formyl-7,8-dihydrofolate. It has been postulated that 10-formyl-7,8-dihydrofolate may be the predominant in vivo substrate for mammalian AICAR transformylase.[1]

Data Presentation

Kinetic Parameters of AICAR Transformylase

| Substrate | Enzyme Source | Km | Vmax | kcat | kcat/Km | Reference |

| This compound | Human Leukemia Cells, Rat Bone Marrow | Lower Km (tighter binding) | - | - | 5-fold kinetic advantage over 10-HCO-H4folate | [1] |

| 10-Formyl-tetrahydrofolic acid | Human Leukemia Cells | 420 µM | - | - | - | [1] |

Note: Specific Vmax and kcat values for a direct comparison are not consistently reported in the available literature.

Inhibition of AICAR Transformylase

AICAR transformylase is a target for various therapeutic agents. The table below lists some known inhibitors and their respective inhibition constants (Ki).

| Inhibitor | Type of Inhibition | Ki | Reference |

| Pemetrexed | Competitive | - | [2][3] |

| Methotrexate | Competitive | - | [2][3] |

| Cyclic hexa-peptide (CRYFNV) | Prevents homodimerization | 17 µM | [4] |

| Capped arginine-tyrosine dipeptide | Prevents homodimerization | 84 µM | [4] |

| Optimized dipeptide analogue | Prevents homodimerization | 685 nM | [4] |

Experimental Protocols

Preparation of this compound

This protocol is adapted from the method of controlled air oxidation of 10-formyl-tetrahydrofolic acid.

Materials:

-

10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate)

-

Phosphate (B84403) buffer (pH 7.4)

-

Compressed air

-

UV-Vis Spectrophotometer

Procedure:

-

Dissolve 10-formyl-tetrahydrofolic acid in phosphate buffer (pH 7.4).

-

Bubble compressed air through the solution at a controlled rate.

-

Monitor the oxidation process by periodically taking UV spectra of the solution.

-

The formation of this compound is indicated by the appearance of characteristic absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.

-

Continue the air oxidation until the spectral changes indicate the conversion is complete.

-

The final product should be stored under an inert atmosphere at low temperatures to minimize degradation.

Spectrophotometric Assay for AICAR Transformylase Activity

This is a continuous spectrophotometric assay to determine the kinetic parameters of AICAR transformylase. The assay monitors the conversion of the folate substrate.

Materials:

-

Purified AICAR transformylase

-

AICAR solution

-

This compound or 10-formyl-tetrahydrofolic acid solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM β-mercaptoethanol)

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and a fixed, saturating concentration of AICAR.

-

Substrate Addition: Add varying concentrations of the folate substrate (this compound or 10-formyl-tetrahydrofolic acid) to different reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified AICAR transformylase to the reaction mixture.

-

Kinetic Measurement: Immediately monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients. For the conversion of 10-formyl-7,8-dihydrofolate to dihydrofolate, an increase in absorbance at around 282 nm can be monitored.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Implications for Drug Development

The confirmation of this compound as a preferred substrate for AICAR transformylase has significant implications for the development of novel therapeutics targeting the de novo purine biosynthesis pathway.

-

Inhibitor Design: Inhibitors designed to mimic the transition state of the AICAR transformylase reaction should ideally be based on the structure of 10-formyl-7,8-dihydrofolate rather than 10-formyl-tetrahydrofolate to achieve higher potency and selectivity.

-

Targeting Dimerization: The requirement of homodimerization for AICAR transformylase activity presents an alternative strategy for inhibition. Small molecules that disrupt the protein-protein interface can effectively block enzyme function.[4]

-

Cell-Based Assays: When screening for inhibitors in cell-based assays, it is crucial to consider the intracellular folate pools and the potential for interconversion between different folate derivatives.

Conclusion

The body of evidence strongly supports the role of this compound as a key, and likely primary, substrate for mammalian AICAR transformylase. Its kinetic advantage over 10-formyl-tetrahydrofolate provides a more accurate understanding of the de novo purine biosynthesis pathway. For researchers and drug development professionals, this knowledge is paramount for the rational design of more effective and selective inhibitors targeting this critical metabolic pathway. The detailed protocols and compiled data in this guide serve as a valuable resource for furthering research in this important area of cellular metabolism and therapeutic development.

References

Spectroscopic Characterization of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) is a crucial intermediate in folate metabolism, playing a significant role in one-carbon transfer reactions essential for the biosynthesis of purines and thymidylate. Its structural elucidation and quantitative analysis are paramount for understanding its biological function and for the development of therapeutic agents targeting folate pathways. This technical guide provides an in-depth overview of the spectroscopic characterization of 10-CHO-H₂folate, presenting key quantitative data from Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Physicochemical Properties

This compound is the 10-formyl derivative of dihydrofolic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₇O₇ |

| Molecular Weight | 471.42 g/mol [2] |

| IUPAC Name | (2S)-2-[[4-[[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid[3] |

| CAS Number | 28459-40-7[3] |

| Appearance | Solid[3] |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 10-CHO-H₂folate is pH-dependent, a characteristic feature of folate derivatives. The pteridine (B1203161) ring system is the primary chromophore responsible for its UV absorption.

Table 1: UV-Vis Absorption Maxima of this compound [4][5]

| pH | λmax (nm) | λmin (nm) |

| 7.4 | 234, 333 | 301 |

| 1.0 | 257, 328 | 229, 307 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the formyl group and the dihydro state of the pteridine ring.

The ¹H NMR spectrum of 10-CHO-H₂folate in ²H₂O (300 MHz) shows characteristic resonances confirming its structure. Notably, it displays signals for a single formyl group proton, two protons at the C-7 position, and two protons at the C-9 position.[4][5] The absence of a proton signal at the C-6 position is consistent with the 7,8-dihydro structure of the pteridine ring.[4][5]

While specific chemical shifts from experimental data are not widely published, predicted ¹H NMR data for the related compound 10-formylfolic acid suggests a singlet for the formyl proton in the downfield region, typically around 8.0-8.5 ppm.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Formyl Carbon (-CHO) | 160-165 |

| Pteridine Ring Carbons | 140-160 |

| p-Aminobenzoyl Carbons | 110-150 |

| Glutamic Acid Carbons | 25-60, 170-180 (carboxyl) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 10-CHO-H₂folate, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M+H]⁺ | m/z 472.1581 |

| Exact Mass | 471.1502[3] |

The fragmentation pattern in mass spectrometry can provide valuable structural information. While a specific experimental mass spectrum for 10-CHO-H₂folate is not widely published, analysis of related folate compounds suggests that common fragmentation would involve cleavage of the C9-N10 bond and losses of the glutamic acid and p-aminobenzoyl moieties.

Experimental Protocols

Synthesis of this compound

This compound can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H₄folate).[4][5]

UV-Vis Spectroscopy

-

Instrumentation : A standard UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of 10-CHO-H₂folate in an appropriate solvent (e.g., 0.1 M NaOH for initial dissolution, protected from light).

-

Dilute the stock solution to the desired concentration using the appropriate buffer (e.g., phosphate (B84403) buffer for pH 7.4 or HCl for pH 1.0).

-

-

Data Acquisition :

-

Scan the sample over a wavelength range of 200-400 nm.

-

Use the corresponding buffer as a blank for baseline correction.

-

Record the absorbance maxima (λmax) and minima (λmin).

-

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation :

-

Dissolve 5-10 mg of 10-CHO-H₂folate in a suitable deuterated solvent (e.g., D₂O, potentially with a small amount of NaOD to aid dissolution).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Reference the spectra to an appropriate internal or external standard.

-

Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation :

-

For biological samples, perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) followed by centrifugation.

-

The supernatant can be diluted with the initial mobile phase before injection.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometry Conditions :

-

Ionization : Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis : Full scan for molecular ion identification and product ion scan for fragmentation analysis.

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quantification in biological systems. This guide has summarized the key UV-Vis, NMR, and MS data available for this important folate derivative. The provided experimental protocols offer a foundation for researchers to conduct their own analyses, contributing to a deeper understanding of folate metabolism and its role in health and disease. Further research is warranted to obtain and publish high-resolution experimental ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule. ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule.

References

10-Formyl-7,8-dihydrofolic Acid: A Technical Overview of its Role as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for therapeutic intervention, particularly in oncology and infectious diseases.[4][5][6] While numerous synthetic DHFR inhibitors have been developed, there is growing interest in naturally occurring modulators of its activity. This technical guide provides an in-depth analysis of 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF), a bioactive folate derivative, and its function as an inhibitor of DHFR.

Core Concepts: The Folate Pathway and DHFR Inhibition

The central role of DHFR is to maintain the cellular pool of THF, which acts as a one-carbon carrier in various biosynthetic reactions.[7] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately causing cell cycle arrest and apoptosis.[2][7] This mechanism is the basis for the therapeutic efficacy of antifolate drugs.[4][8]

This compound as a DHFR Inhibitor

This compound is a naturally occurring folate derivative.[9] It is the bioactive form of 10-formylfolic acid, which itself requires metabolic activation to effectively inhibit DHFR.[10] Studies have shown that this compound can support the growth of human leukemia (CCRF-CEM) cells in a folate-depleted medium containing methotrexate, indicating its bioactivity within mammalian cells.[9]

Mechanism of Action and Binding

DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[2][8] Given the structural similarity of this compound to DHF, it is presumed to act as a competitive inhibitor. The binding of inhibitors to DHFR can be influenced by the presence of the cofactor NADPH, with some inhibitors showing a higher affinity for the enzyme-NADPH complex.[11]

Quantitative Data on DHFR Inhibition

A study on E. coli DHFR revealed that the enzyme utilizes this compound at a rate that is approximately one-third as efficient as its natural substrate, DHF.[12] Furthermore, the utilization of this compound by DHFR was found to be about 50-fold more efficient than its utilization by the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (PurH).[12]

For comparative purposes, the following table summarizes the inhibitory activities of several well-characterized DHFR inhibitors.

| Inhibitor | Target Organism/Enzyme | IC50 | Ki |

| Methotrexate | Human DHFR | ~4.74 nM | - |

| Trimetrexate | Human DHFR | ~4.74 nM | - |

| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | - |

| Piritrexim | Toxoplasma gondii DHFR | 0.011 µM | - |

| DHFR-IN-4 | Human DHFR | 123 nM | - |

| Aminopterin | Human recombinant DHFR | - | 3.7 pM |

| This compound | E. coli DHFR | Not Reported | Utilized at ~1/3 efficiency of DHF |

Experimental Protocols

Spectrophotometric Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against DHFR.

Principle: The activity of DHFR is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[5][13][14] The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)[5]

-

UV-Vis Spectrophotometer or microplate reader[13]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer. Due to its limited stability, fresh preparation is recommended.[15]

-

Prepare a stock solution of NADPH in the assay buffer. Keep on ice and protected from light.[13]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

-

Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add assay buffer, a specific concentration of the test inhibitor, and the DHFR enzyme solution.

-

Positive Control (No Inhibition): Add assay buffer, vehicle (e.g., DMSO), and the DHFR enzyme solution.

-

Negative Control (Maximum Inhibition): Add assay buffer, a known potent DHFR inhibitor (e.g., methotrexate), and the DHFR enzyme solution.

-

Blank: Add assay buffer and the DHFR enzyme solution (no substrate or cofactor).

-

-

Pre-incubation:

-

Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13]

-

-

Reaction Initiation:

-

Add NADPH solution to all wells.

-

Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test inhibitor relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of DHFR and its Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural and Dynamics Perspectives on the Binding of Substrate and Inhibitors in Mycobacterium tuberculosis DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Bioactivity of 10-Formyl-7,8-dihydrofolic Acid in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) is a folate derivative that has garnered significant interest within the scientific community for its unique biological activities in mammalian cells. Unlike its fully oxidized counterpart, 10-formylfolic acid, 10-CHO-DHF demonstrates direct bioactivity, positioning it as a key molecule in the intricate network of one-carbon metabolism. This technical guide provides a comprehensive overview of the bioactivity of 10-CHO-DHF, its interactions with key enzymes, and its role in cellular proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Concepts: The Role of this compound in One-Carbon Metabolism

One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. Folates are the critical coenzymes that carry and transfer one-carbon units in this process. 10-CHO-DHF has been identified as an active participant in this pathway, primarily through its interactions with two key enzymes: aminoimidazole carboxamide ribonucleotide (AICAR) transformylase and dihydrofolate reductase (DHFR).

In human leukemia (CCRF-CEM) cells, 10-CHO-DHF has been shown to support cell growth in a folate-depleted environment containing the DHFR inhibitor methotrexate, albeit with lower potency than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin)[1]. This finding underscores its ability to be utilized by cells to bypass a methotrexate-induced block in folate metabolism. Conversely, 10-formylfolic acid is not directly bioactive in these cells and is thought to require metabolic activation by enteric bacteria[1].

A proposed metabolic pathway suggests that 10-formyltetrahydrofolate can be oxidized to 10-CHO-DHF, which is then converted to dihydrofolate (DHF) by AICAR transformylase[2]. This DHF can then be reduced to the metabolically active tetrahydrofolate (THF) by DHFR.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of 10-CHO-DHF and its polyglutamated forms with key enzymes in one-carbon metabolism.

Table 1: Michaelis-Menten Constants (Km) for 10-CHO-DHF and Related Compounds with AICAR Transformylase

| Compound | Enzyme Source | Km (µM) | Notes |

| 10-Formyl-H2folate-Glu5 | Human | 5.3 | Efficiency was equal to that of the natural substrate 10-formyl-H4folate-Glu5.[3] |

| 10-CHO-DHF (monoglutamate) | Jurkat-cell and rat bone marrow | Not specified | Exhibited an approximately 5-fold kinetic advantage over 10-formyl-tetrahydrofolate.[4] |

Table 2: Inhibition Constants (Ki) for 10-CHO-DHF Polyglutamates

| Inhibitor | Target Enzyme | Ki (µM) | Substrate Used in Assay | Notes |

| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | 0.16 | 5,10-methylene-H4folate-Glu1 | Competitive inhibitor.[3] |

| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | 1.6 | 5,10-methylene-H4folate-Glu5 | Competitive inhibitor.[3] |

| 10-Formyl-H2folate-Glu5 | GAR Transformylase | 2.0 | Not specified | Polyglutamation did not affect its inhibition of GAR transformylase.[3] |

Table 3: Comparative Inhibitory Potency of Dihydrofolate Reductase (DHFR) Inhibitors

| Inhibitor | Target Enzyme | Ki or IC50 | Notes |

| 10-Formylfolic Acid | Dihydrofolate Reductase | Not readily available | Described as a potent natural inhibitor.[5] |

| Methotrexate | Dihydrofolate Reductase | Low nM range | Potent, widely used chemotherapeutic. |

| Aminopterin | Dihydrofolate Reductase | Picomolar range | Highly potent inhibitor. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of 10-CHO-DHF by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-THF)[4].

Materials:

-

10-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin)

-

Phosphate (B84403) buffer (pH 7.4)

-

Compressed air

-

HPLC system for purification and analysis

Procedure:

-

Dissolve 10-CHO-THF in phosphate buffer (pH 7.4).

-

Gently bubble compressed air through the solution at a controlled rate.

-

Monitor the reaction progress by UV-Vis spectroscopy. 10-CHO-DHF has characteristic absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.

-

Once the reaction is complete (indicated by stabilization of the UV spectrum), purify the 10-CHO-DHF using preparative HPLC.

-

Lyophilize the purified fractions to obtain 10-CHO-DHF as a solid.

-

Confirm the identity and purity of the final product using 1H-NMR and analytical HPLC.

Protocol 2: Cell Growth Bioassay in CCRF-CEM Cells

This protocol is adapted from the methodology used to demonstrate the bioactivity of 10-CHO-DHF in human leukemia cells[1].

Materials:

-

CCRF-CEM human T lymphoblastoid cell line

-

Folate-free RPMI 1640 medium

-

Dialyzed fetal bovine serum (dFBS)

-

Methotrexate (MTX)

-

This compound (10-CHO-DHF)

-

5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin, as a positive control)

-

96-well cell culture plates

-

Cell counting solution (e.g., trypan blue) or a cell proliferation assay reagent (e.g., MTT, WST-1)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture CCRF-CEM cells in standard RPMI 1640 medium supplemented with 10% FBS. Prior to the assay, wash the cells twice with folate-free RPMI to remove endogenous folates and resuspend them in folate-free RPMI with 10% dFBS.

-

Assay Setup: Seed the washed CCRF-CEM cells into 96-well plates at a density of approximately 5 x 104 cells/well in folate-free RPMI with 10% dFBS.

-

Treatment: Add MTX to all wells at a final concentration sufficient to inhibit DHFR (e.g., 10 nM). Add serial dilutions of 10-CHO-DHF and leucovorin to the respective wells. Include a negative control group with MTX but no added folate derivative.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment: Determine the number of viable cells in each well using a cell counter with trypan blue exclusion or by using a colorimetric cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the concentration of the folate derivative. Determine the concentration of each compound required to support half-maximal cell growth (EC50).

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a generalized spectrophotometric assay to determine the inhibitory potential of compounds against DHFR.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Test inhibitor (e.g., 10-formylfolic acid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvette, add the assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding DHF and NADPH.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: AICAR Transformylase Activity Assay

This spectrophotometric assay measures the activity of AICAR transformylase using 10-CHO-DHF as a substrate.

Materials:

-

Purified AICAR transformylase

-

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

-

This compound (10-CHO-DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of AICAR and 10-CHO-DHF in the assay buffer.

-

Assay Setup: In a cuvette, combine the assay buffer, AICAR, and 10-CHO-DHF.

-

Reaction Initiation: Initiate the reaction by adding the AICAR transformylase enzyme.

-

Kinetic Measurement: Monitor the reaction by observing the change in absorbance at a specific wavelength that corresponds to the conversion of substrates to products. The formation of DHF can be monitored.

-

Data Analysis: To determine the Km for 10-CHO-DHF, vary its concentration while keeping the concentration of AICAR saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to the bioactivity of 10-CHO-DHF.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for studying 10-CHO-DHF bioactivity.

Conclusion

This compound is a bioactive folate derivative with a distinct and significant role in mammalian one-carbon metabolism. Its ability to serve as a substrate for AICAR transformylase and its impact on purine and thymidylate synthesis pathways, particularly in the context of antifolate drug treatment, make it a molecule of considerable interest for researchers in oncology and drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the nuanced biological functions of 10-CHO-DHF and its potential as a therapeutic agent or a biomarker. Further research to elucidate the precise kinetic parameters of the monoglutamated form with mammalian enzymes and to explore its intracellular transport and metabolism will undoubtedly provide deeper insights into its physiological and pathological significance.

References

- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized 10-Formyl-7,8-dihydrofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of synthesized 10-Formyl-7,8-dihydrofolic acid. The synthesis of this crucial folate derivative is often followed by the presence of unreacted starting materials, byproducts, and degradation products. Therefore, robust purification strategies are essential to obtain a highly pure product suitable for research, drug development, and other sensitive applications. This guide outlines two primary purification techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in achieving high-purity this compound.

Introduction

This compound is a significant intermediate in folate metabolism and plays a role as a substrate for various enzymes. Its synthesis, typically achieved through the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid, results in a crude mixture that requires rigorous purification. The presence of impurities can significantly impact the accuracy of experimental results and the efficacy and safety of potential therapeutic agents. The purification methods detailed herein are designed to separate the target compound from structurally similar impurities, ensuring a high degree of purity.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique often depends on the desired scale, purity requirements, and available equipment. Below is a summary of expected quantitative data for the described methods.

| Parameter | Preparative HPLC | Ion-Exchange Chromatography |

| Purity Achieved | >98% | >95% |

| Typical Yield | 60-80% | 70-90% |

| Sample Loading Capacity | Milligram to Gram Scale | Milligram to Multigram Scale |

| Resolution | High | Moderate to High |

| Primary Separation Principle | Polarity | Net Charge |

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for obtaining highly pure this compound. The following protocol is a general guideline and may require optimization based on the specific crude mixture and HPLC system.

Materials:

-

Crude synthesized this compound

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (HPLC grade)

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Preparative HPLC system with a UV detector

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Deionized Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 20 mL/min

-

Detection: UV at 280 nm

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B (linear gradient)

-

25-30 min: 40% B (isocratic)

-

30-32 min: 40% to 5% B (linear gradient)

-

32-40 min: 5% B (re-equilibration)

-

-

-

Fraction Collection:

-

Inject the prepared sample onto the equilibrated column.

-

Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Remove the acetonitrile using a rotary evaporator under reduced pressure at a temperature not exceeding 30°C.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.

-

-

Purity Analysis:

-

Analyze a small aliquot of the final product by analytical HPLC-UV to confirm purity.

-

Protocol 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. As this compound is an acidic molecule, anion-exchange chromatography is a suitable purification method.